4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine involves multiple steps, starting with the preparation of the core structures. The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The sulfonyl group is introduced using sulfonyl chlorides, such as 1H-imidazole-4-sulfonyl chloride . The final assembly of the compound involves the coupling of these intermediates under controlled conditions to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Common Reagents and Conditions
Oxidation: Reagents such as tert-butyl hydroperoxide (TBHP) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for the reduction of the sulfonyl group.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions on the pyrimidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding in biological systems.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which 4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine exerts its effects is likely related to its ability to interact with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the sulfonyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate the activity of enzymes and receptors, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole-4-sulfonyl chloride: This compound shares the imidazole and sulfonyl functional groups but lacks the additional complexity of the pyrimidine and cyclopentane rings.
4-Methyl-1H-imidazole-2-carboxaldehyde: Another imidazole derivative, this compound has different substituents and lacks the sulfonyl group.
Uniqueness
4-{[2-(1H-imidazole-4-sulfonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}-5,6-dimethylpyrimidine is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H23N5O3S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-2-(1H-imidazol-5-ylsulfonyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C17H23N5O3S/c1-12-13(2)19-11-21-16(12)25-9-17-5-3-4-14(17)7-22(8-17)26(23,24)15-6-18-10-20-15/h6,10-11,14H,3-5,7-9H2,1-2H3,(H,18,20) |
InChI Key |
VQYOLJIWQWTFSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN=C1OCC23CCCC2CN(C3)S(=O)(=O)C4=CN=CN4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.